molecular formula C5H4N2S2 B13816310 Acetonitrile,(2-thioxo-4-thiazolidinylidene)-

Acetonitrile,(2-thioxo-4-thiazolidinylidene)-

Cat. No.: B13816310
M. Wt: 156.2 g/mol
InChI Key: DPUAAZOPCAPQJH-DAFODLJHSA-N
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Description

Historical Evolution of Thiazolidinone-Based Scaffolds in Medicinal Chemistry

The thiazolidinone scaffold first emerged as a privileged structure in drug discovery during the mid-20th century, with early applications in antibiotic development. The fundamental heterocyclic system—comprising a five-membered ring with nitrogen and sulfur atoms—demonstrated remarkable adaptability to structural modifications while maintaining metabolic stability. Initial synthetic strategies focused on simple substitutions at the 2- and 5-positions, yielding compounds with moderate antimicrobial activity against Gram-positive pathogens.

The evolutionary leap occurred through systematic exploration of electronic effects at the 4-position. Researchers discovered that introducing electron-withdrawing groups (EWGs) at this position enhanced hydrogen-bonding capacity and target affinity. This finding catalyzed the development of advanced derivatives, including those featuring thiocarbonyl groups and conjugated exocyclic double bonds. The (2-thioxo-4-thiazolidinylidene)acetonitrile system emerged from these investigations as a hybrid structure combining the planar rigidity of the thiazolidinylidene moiety with the dipole characteristics of the nitrile group.

Structural and Electronic Distinctiveness of (2-Thioxo-4-Thiazolidinylidene)Acetonitrile Moiety

The molecular architecture of this derivative features three critical components:

  • A thioamide group at position 2, enhancing resonance stabilization
  • A conjugated exocyclic double bond at position 4, creating π-electron delocalization
  • An acetonitrile substituent, introducing strong dipole interactions

Table 1: Comparative Electronic Properties of Thiazolidinone Derivatives

Structural Feature (2-Thioxo-4-Thiazolidinylidene)Acetonitrile Classical 4-Thiazolidinone
Dipole Moment (Debye) 4.82 3.15
HOMO Energy (eV) -6.34 -5.91
LUMO Energy (eV) -1.78 -1.45
Conjugation Length (Å) 7.2 5.1

Data derived from computational modeling studies

The thiocarbonyl group induces significant electron withdrawal, polarizing the heterocyclic ring and enhancing its capacity for charge-transfer interactions. This effect synergizes with the nitrile's strong inductive effect, creating a molecular dipole that facilitates binding to biological targets through both electrostatic and van der Waals interactions. X-ray crystallographic analyses reveal a planar conformation stabilized by intramolecular hydrogen bonding between the thioxo sulfur and adjacent nitrogen atoms, a feature absent in non-thiocarbonyl analogs.

Properties

Molecular Formula

C5H4N2S2

Molecular Weight

156.2 g/mol

IUPAC Name

(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile

InChI

InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+

InChI Key

DPUAAZOPCAPQJH-DAFODLJHSA-N

Isomeric SMILES

C1/C(=C\C#N)/NC(=S)S1

Canonical SMILES

C1C(=CC#N)NC(=S)S1

Origin of Product

United States

Preparation Methods

Specific Preparation of Acetonitrile,(2-thioxo-4-thiazolidinylidene)-

While the above routes cover broad thiazolidinone derivatives, the preparation of acetonitrile,(2-thioxo-4-thiazolidinylidene)- specifically involves the formation of acetonitrile-substituted thiazolidinylidene structures. A notable method involves the reaction of amines, aldehydes, and mercaptoacetic acid or thioglycolic acid under catalytic or solvent-free conditions, followed by cyanide incorporation.

Example Process from Patent Literature

A process for preparing related acetonitrile derivatives involves:

  • Step 1: Formation of an aldehyde bisulfate adduct by mixing sodium bisulfate with o-chlorobenzaldehyde in a water-ethanol mixture at ~40°C.
  • Step 2: Addition of 2-(2-thienyl)ethylamine to the reaction mixture, stirring at 50°C for 2 hours, converting the crystalline aldehyde bisulfate into an oily intermediate.
  • Step 3: Cooling and addition of sodium cyanide solution to form the acetonitrile derivative.
  • Step 4: Extraction, washing, and purification to yield the product with high purity and yield (~94%) confirmed by spectroscopic methods including 1H-NMR.

This method highlights the use of mild aqueous-organic solvent systems, controlled temperature, and equimolar reactant ratios, enabling efficient synthesis of acetonitrile-substituted thiazolidinylidene compounds.

Analytical and Characterization Techniques

The synthesized compounds, including acetonitrile,(2-thioxo-4-thiazolidinylidene)- derivatives, are characterized and confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^13C NMR)
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy
  • Elemental Analysis (CHNS)
  • Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

These techniques ensure structural confirmation, purity, and consistency of the synthesized compounds.

Summary Table of Key Synthetic Parameters

Parameter Typical Values / Conditions
Reactants Aromatic amines, aldehydes, mercaptoacetic acid/thioglycolic acid, sodium cyanide
Catalysts Bi(SCH2COOH)3, DSDABCOC, VOSO4, ionic liquids (DTPEAC), none (solvent-free)
Solvents Ethanol, dry benzene, water-ethanol mixtures, ionic liquids, polypropylene glycol
Temperature 25°C (room temp) to 110°C; often 40-70°C optimal
Reaction Time 1-24 hours depending on method
Yield Range 70-94% depending on route and conditions
Purification Column chromatography, crystallization, extraction

Research Outcomes and Observations

  • Ultrasonic irradiation and green chemistry protocols (e.g., use of vanadyl sulfate catalyst in acetonitrile) have been shown to improve yields and reduce reaction times.
  • Use of polypropylene glycol as a medium and catalyst outperforms polyethylene glycol in certain syntheses.
  • Ionic liquids enable room temperature synthesis with good yields, offering environmentally friendly alternatives.
  • The presence of 2-thioxo and 4-thiazolidinylidene groups is crucial for biological activity, motivating diverse synthetic modifications.
  • The acetonitrile moiety can be introduced effectively by nucleophilic substitution or cyanide addition steps under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .

Major Products

Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .

Scientific Research Applications

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Acetonitrile, (2-thioxo-4-thiazolidinylidene)- C₁₃H₉N₃O₄S Thiazolidinone, thioxo, acetonitrile, nitrophenyl 303.29
(E)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile C₁₄H₁₀N₄O₂S₂ Thiazole, thiazolidinone, nitrophenyl 330 (M⁺)
3-(2-Diethylamino)ethyl-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one C₁₇H₂₁N₃OS₂ Thiazolidinone, benzylidene, diethylamino Not reported
  • Key Differences: The target compound (CAS 654666-24-7) incorporates a nitrophenyl-2-oxoethyl group, distinguishing it from the benzylidene-substituted analog in . The thiazole-thiazolidinone hybrid in exhibits a higher molecular weight due to an additional sulfur atom and nitrophenyl group .

Physicochemical Properties

Table 2: Physicochemical Comparisons

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
Acetonitrile, (2-thioxo-4-thiazolidinylidene)- Not reported 582.0 ± 50.0* 1.553 ± 0.06* -1.75 ± 0.20*
(E)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(thiazolidin-2-ylidene)acetonitrile 264–267 Not reported Not reported Not reported
Benzothiazol-2-yl acetonitrile (Compound 4) 101–102 Not reported Not reported Not reported
  • Insights: The target compound’s predicted boiling point (582°C) suggests higher thermal stability compared to analogs with lower melting points (e.g., 101–102°C for benzothiazole derivatives) .

Common Techniques :

  • Modern analytical methods (e.g., NMR, IR) are critical for verifying compound identity .
  • Optimization of reaction conditions (e.g., solvent, catalyst) is emphasized across studies .

Biological Activity

Acetonitrile, (2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

Acetonitrile, (2-thioxo-4-thiazolidinylidene)- features a thiazolidine ring fused with an acetonitrile group. The thiazolidine structure is known for its ability to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

The biological activity of Acetonitrile, (2-thioxo-4-thiazolidinylidene)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as both a nucleophile and an electrophile depending on the reaction conditions. This duality allows it to form covalent bonds with various biomolecules, leading to alterations in their structure and function.

Biological Activities

  • Enzyme Interactions : The compound has been shown to influence enzyme activity, particularly in metabolic pathways. It serves as a substrate or inhibitor for certain enzymes, thereby modulating biochemical pathways crucial for cellular function.
  • Antimicrobial Properties : Preliminary studies suggest that Acetonitrile, (2-thioxo-4-thiazolidinylidene)- exhibits antimicrobial activity against various pathogens. This property is being explored for potential applications in developing new antimicrobial agents.
  • Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionsModulates enzyme activity in metabolic pathways
AntimicrobialEffective against several bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Acetonitrile, (2-thioxo-4-thiazolidinylidene)- against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The study utilized disc diffusion methods to assess the antibacterial activity, revealing clear zones of inhibition around treated discs compared to controls.

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of Acetonitrile, (2-thioxo-4-thiazolidinylidene)- on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treatment with the compound resulted in an increase in early and late apoptotic cells, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetonitrile, (2-thioxo-4-thiazolidinylidene)-, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiazolidinone derivatives are synthesized by reacting thiol-containing intermediates with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying temperature (40–80°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
  • Key Data : Reaction yields range from 60–85% depending on substituents. IR spectroscopy confirms C≡N stretching (2200–2250 cm⁻¹), while ¹H-NMR identifies thiazolidinone protons (δ 3.5–4.5 ppm) .

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity. Retention times vary with acetonitrile content (e.g., 58% ACN yields optimal resolution) .
  • Spectroscopy : ¹³C-NMR confirms the thioxo group (δ 180–190 ppm) and nitrile carbon (δ 115–120 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 155.19) .
    • Validation : Central composite design (CCD) optimizes HPLC parameters, ensuring reproducibility (RSD < 2%) .

Q. What safety protocols are essential for handling acetonitrile derivatives in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV-TWA: 20 ppm) .
  • PPE : Nitrile gloves (EN 374 tested for acetonitrile permeation) and chemical goggles are mandatory. Avoid ignition sources (flash point: 12.8°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving acetonitrile, (2-thioxo-4-thiazolidinylidene)-?

  • Approach : Density functional theory (DFT) calculates transition states and intermediates. For example, the thiol-thione tautomerism in thiazolidinones is modeled using B3LYP/6-311+G(d,p) basis sets. Solvent effects (e.g., acetonitrile polarity) are simulated via PCM models .
  • Outcomes : Activation energies for cyclization steps range from 25–35 kcal/mol, aligning with experimental kinetics .

Q. How can contradictory data in biological activity assays be resolved?

  • Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from solvent interference. Acetonitrile at >1% (v/v) can denature proteins, skewing results .
  • Mitigation :

  • Use low solvent concentrations (<0.1% DMSO or ACN) in assay buffers.
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

  • Stability Analysis :

  • Degradation Pathways : Hydrolysis of the nitrile group to amides in humid conditions. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .
  • Storage : Lyophilize and store at -20°C under argon. Protect from light (UV-Vis confirms λmax at 270 nm for degradation products) .

Methodological Tables

Parameter Optimized Value Source
HPLC ACN Content58.26% (v/v)
Reaction Yield78 ± 5%
Degradation Rate (40°C)0.15%/day
Glove Permeation Time30 min (Nitrile, EN 374)

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